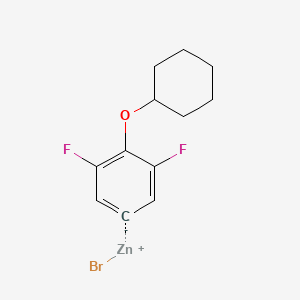
4-Cyclohexyloxy-3,5-difluorophenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexyloxy-3,5-difluorophenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyloxy-3,5-difluorophenylzinc bromide typically involves the reaction of 4-cyclohexyloxy-3,5-difluorophenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Cyclohexyloxy-3,5-difluorophenyl bromide+Zn→4-Cyclohexyloxy-3,5-difluorophenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-purity zinc and rigorous control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclohexyloxy-3,5-difluorophenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can also participate in other types of reactions, such as addition and reduction, depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as tetrahydrofuran or dimethylformamide.
Addition Reactions: Aldehydes or ketones in the presence of a catalyst.
Reduction Reactions: Hydrogen gas or hydride donors like sodium borohydride.
Major Products
The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling, alcohols from addition reactions with carbonyl compounds, and reduced aromatic compounds from reduction reactions.
Aplicaciones Científicas De Investigación
4-Cyclohexyloxy-3,5-difluorophenylzinc bromide is widely used in scientific research for the synthesis of complex organic molecules. Its applications include:
Chemistry: Synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology: Development of bioactive molecules and probes for biological studies.
Medicine: Creation of drug candidates and intermediates for medicinal chemistry.
Industry: Production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism by which 4-cyclohexyloxy-3,5-difluorophenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts in cross-coupling reactions, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium-catalyzed cross-coupling reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Difluorophenylzinc bromide
- 4-Cyclohexyloxy-3-fluorophenylzinc bromide
- 3-Cyclohexyloxy-4,5-difluorophenylzinc bromide
Uniqueness
4-Cyclohexyloxy-3,5-difluorophenylzinc bromide is unique due to the presence of both cyclohexyloxy and difluoro substituents, which enhance its reactivity and selectivity in cross-coupling reactions. The combination of these substituents allows for the synthesis of highly functionalized biaryl compounds with improved properties compared to those synthesized using similar compounds .
Propiedades
Fórmula molecular |
C12H13BrF2OZn |
|---|---|
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
bromozinc(1+);2-cyclohexyloxy-1,3-difluorobenzene-5-ide |
InChI |
InChI=1S/C12H13F2O.BrH.Zn/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9;;/h7-9H,1-3,5-6H2;1H;/q-1;;+2/p-1 |
Clave InChI |
HIBHNCNHZZQOOB-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(CC1)OC2=C(C=[C-]C=C2F)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



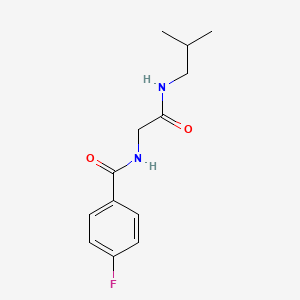
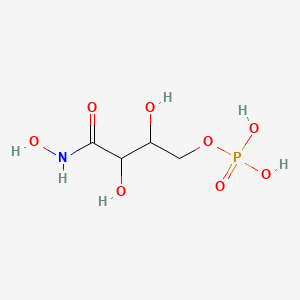
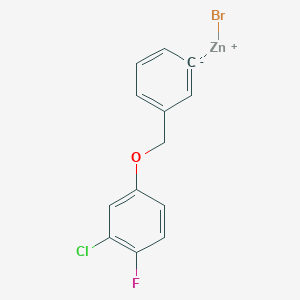
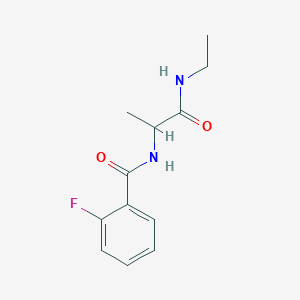
![Ethyl 6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14895454.png)
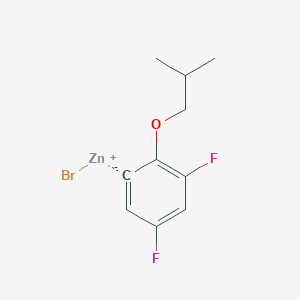


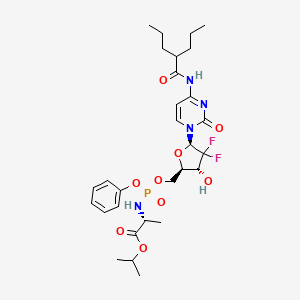
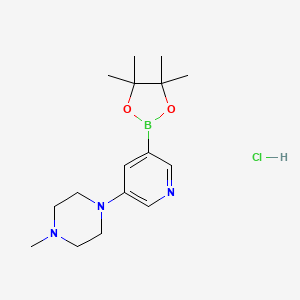
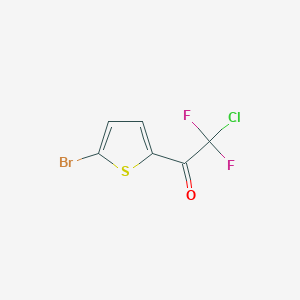
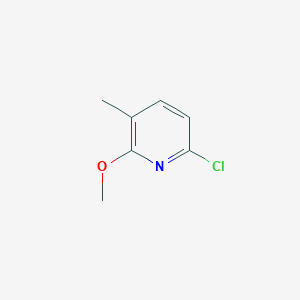
![n-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14895520.png)
